

# Physical and chemical characteristics of 2-Chloro-6-methylpyrazine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-6-methylpyrazine

Cat. No.: B130241

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An In-depth Technical Guide to **2-Chloro-6-methylpyrazine**

## Abstract

**2-Chloro-6-methylpyrazine** is a heterocyclic aromatic compound of significant interest in various fields of chemical research and industrial application. Its unique molecular structure, featuring a pyrazine ring substituted with a chloro and a methyl group, makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Chloro-6-methylpyrazine**, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical and Physical Properties

**2-Chloro-6-methylpyrazine** is typically a white to slightly yellow crystalline solid or oily liquid at room temperature.<sup>[1][2]</sup> Its properties are summarized in the tables below.

### Table 1: General and Molecular Properties

Property	Value	Source(s)
IUPAC Name	2-chloro-6-methylpyrazine	[3]
Synonyms	6-Methyl-2-chloropyrazine	[4]
CAS Number	38557-71-0	[2][3]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub>	[2][3][4]
Molecular Weight	128.56 g/mol	[2][3]
Appearance	White to almost white powder/crystal; Colorless to slightly yellow crystal or oily liquid	[1][2]
Purity	≥ 98% (GC)	[2][4]

**Table 2: Physicochemical Data**

Property	Value	Source(s)
Melting Point	18-21 °C; 49-54 °C	[1][2][5]
Boiling Point	83 °C at 35 mmHg	[1][2][5]
Density	1.2 - 1.24 g/cm <sup>3</sup>	[1][5]
Flash Point	73.3 ± 11.5 °C	[5]
Refractive Index	1.530	[5]
Topological Polar Surface Area	25.8 Å <sup>2</sup>	[3][5]

**Table 3: Solubility**

Solvent	Solubility	Source(s)
Water	Almost insoluble	[1]
Organic Solvents	Soluble in ethanol and chloroform	[1]

## Chemical Synthesis and Reactivity

**2-Chloro-6-methylpyrazine** is a valuable intermediate in organic synthesis. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar), making it a key precursor for introducing a wide range of functional groups.

### General Synthesis Method

A plausible method for the synthesis of **2-Chloro-6-methylpyrazine** involves the chlorination of 2-methylpyrazine. While a specific, detailed protocol for this exact transformation is not readily available in the provided search results, a general procedure can be outlined based on common organic chemistry principles and related syntheses, such as the synthesis of 2,6-dichloropyrazine from monochloropyrazine.<sup>[6]</sup> Another approach involves the decarboxylation of 2-(6-chloropyrazin-2-yl)acetic acid.<sup>[5]</sup>

### Experimental Protocol: Synthesis via Decarboxylation

This protocol is based on a described manufacturing use.<sup>[5]</sup>

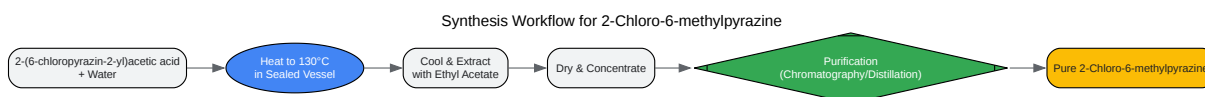
Materials:

- 2-(6-chloropyrazin-2-yl)acetic acid
- Water
- Ethyl acetate (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate or sodium sulfate
- High-pressure reaction vessel (e.g., sealed tube or autoclave)

Procedure:

- **Reaction Setup:** In a high-pressure vessel, combine 2-(6-chloropyrazin-2-yl)acetic acid (1.0 equivalent) with water (approx. 10-15 volumes).
- **Reaction:** Seal the vessel and heat the mixture to 130 °C. Maintain this temperature with stirring overnight (12-16 hours).

- **Workup:** Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent like ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be further purified by techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure **2-Chloro-6-methylpyrazine**.



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Caption: A generalized workflow for the synthesis of **2-Chloro-6-methylpyrazine**.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **2-Chloro-6-methylpyrazine**. The expected spectral data are based on the analysis of structurally similar compounds.<sup>[7]</sup>

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show two singlets in the aromatic region (typically  $\delta$  8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region (typically  $\delta$  2.5-2.7 ppm) for the methyl group protons.
- **<sup>13</sup>C NMR:** The carbon NMR spectrum should display five distinct signals: two for the CH carbons of the pyrazine ring, two for the quaternary carbons (one attached to Cl and one to the methyl group), and one for the methyl carbon.

- **Mass Spectrometry (MS):** The mass spectrum under electron ionization (EI) would show a molecular ion peak  $[M]^+$  and an  $[M+2]^+$  peak with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.
- **Infrared (IR) Spectroscopy:** The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C=N and C=C stretching bands for the pyrazine ring, and a C-Cl stretching vibration.

## Experimental Protocol: General Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized **2-Chloro-6-methylpyrazine**.

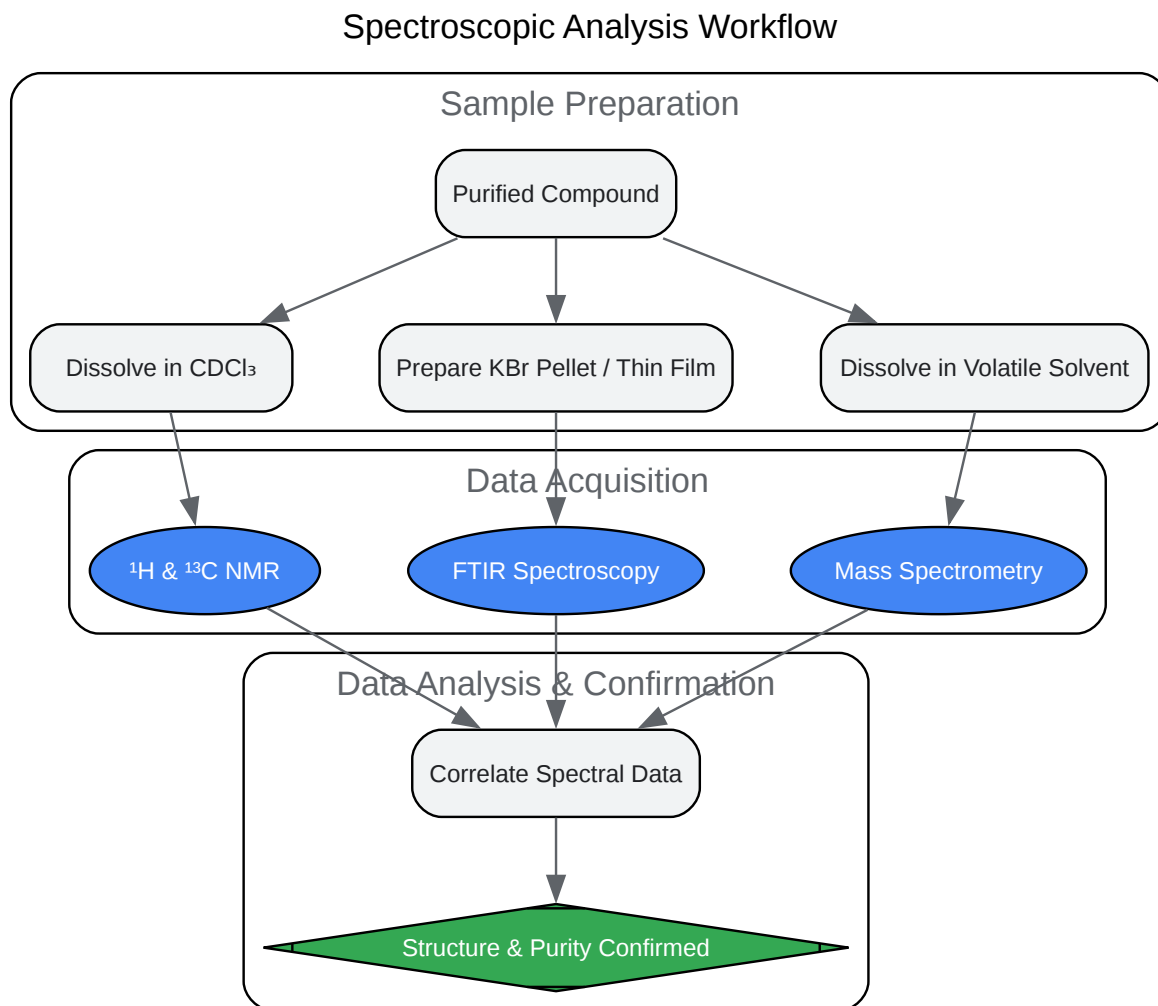
Instrumentation:

- NMR Spectrometer (400 MHz or higher)
- FTIR Spectrometer
- Mass Spectrometer (GC-MS or direct infusion)

Procedure:

- **Sample Preparation:**
  - NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ) in an NMR tube.
  - IR: For a solid sample, prepare a KBr pellet or use an ATR accessory. For an oily liquid, a thin film can be prepared between salt plates.
  - MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis.
- **Data Acquisition:**
  - NMR: Acquire  $^1H$ ,  $^{13}C$ , and other relevant 2D spectra (e.g., COSY, HSQC) according to standard instrument parameters.

- IR: Record the spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- MS: Obtain the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
- Data Analysis:
  - Analyze the chemical shifts, coupling patterns, and integrations in the NMR spectra to assign the structure.
  - Identify characteristic absorption bands in the IR spectrum corresponding to the functional groups.
  - Confirm the molecular weight and isotopic distribution from the mass spectrum.



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Caption: Workflow for the structural confirmation of **2-Chloro-6-methylpyrazine**.

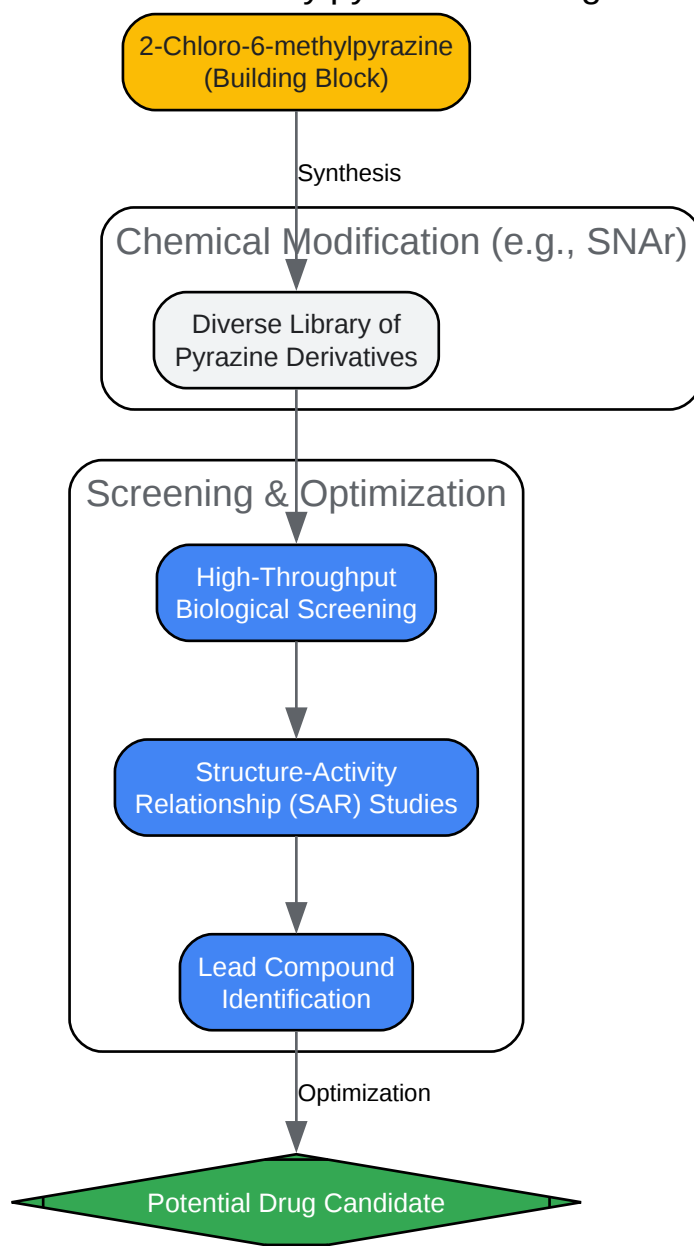
## Applications in Research and Development

**2-Chloro-6-methylpyrazine** is not typically an end-product but rather a crucial building block in several industries.

- **Pharmaceuticals:** It serves as an intermediate for synthesizing specific drug molecules.<sup>[1]</sup> Research has indicated its utility in developing compounds with potential anti-cancer, anti-viral, and anti-bacterial activities.<sup>[1]</sup>

- Agrochemicals: The compound is used in the development of new pesticides, potentially offering solutions for pest control.[2]
- Flavor and Fragrance: Due to its distinct aromatic properties, it is used as a flavoring agent in food products, often imparting a savory note.[2] It is also a precursor in the synthesis of more complex aromatic compounds for fragrances.[2]

### Role of 2-Chloro-6-methylpyrazine in Drug Development



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Caption: Logical workflow of **2-Chloro-6-methylpyrazine** as a scaffold in drug discovery.

## Safety and Handling

**2-Chloro-6-methylpyrazine** is classified as harmful and an irritant.<sup>[1][5]</sup> Appropriate safety precautions must be taken during its handling and storage.

**Table 4: GHS Hazard Information**

Code	Hazard Statement	Source(s)
H301/H302	Toxic or Harmful if swallowed	<sup>[3][5]</sup>
H311	Toxic in contact with skin	<sup>[3]</sup>
H315	Causes skin irritation	<sup>[3]</sup>
H319	Causes serious eye irritation	<sup>[3]</sup>
H331	Toxic if inhaled	<sup>[3]</sup>
H335	May cause respiratory irritation	<sup>[3]</sup>

### Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.<sup>[1]</sup>
- Avoid breathing dust, fumes, or vapor.<sup>[1]</sup>
- Prevent contact with skin and eyes.<sup>[1]</sup>

### Storage:

- Store in a cool, dry, and well-ventilated place.<sup>[1]</sup>
- Keep away from fire, heat sources, and oxidizing agents.<sup>[1]</sup>
- Recommended storage temperature is 2 - 8 °C.<sup>[2]</sup>

## Conclusion

**2-Chloro-6-methylpyrazine** is a compound with well-defined physical and chemical properties that make it a highly valuable intermediate in synthetic chemistry. Its utility as a precursor in the pharmaceutical, agrochemical, and flavor industries is well-established. Proper handling and storage are crucial due to its hazardous nature. This guide provides the foundational technical information required by researchers and scientists to effectively and safely utilize this versatile chemical building block.

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- To cite this document: BenchChem. [Physical and chemical characteristics of 2-Chloro-6-methylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130241#physical-and-chemical-characteristics-of-2-chloro-6-methylpyrazine]

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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